

Resminostat overall survival time to progression data

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Compound Focus: Resminostat

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Resminostat Efficacy Data from the RESMAIN Trial

The following table summarizes the key efficacy endpoints for **resminostat** as maintenance treatment in patients with advanced-stage Cutaneous T-Cell Lymphoma (CTCL), as reported from the phase 2 RESMAIN study [1] [2].

Efficacy Endpoint	Resminostat (Kinselby)	Placebo	Result
Progression-Free Survival (PFS)	8.3 months (median)	4.2 months (median)	97.6% statistically significant improvement [1] [2]
Time to Next Treatment (TTNT)	8.8 months (median)	4.2 months (median)	More than doubled [1]
Total PFS*	24.3 months (median)	14.9 months (median)	Clinically meaningful improvement [1]

*Total PFS was measured from the start of the last prior therapy to disease progression.

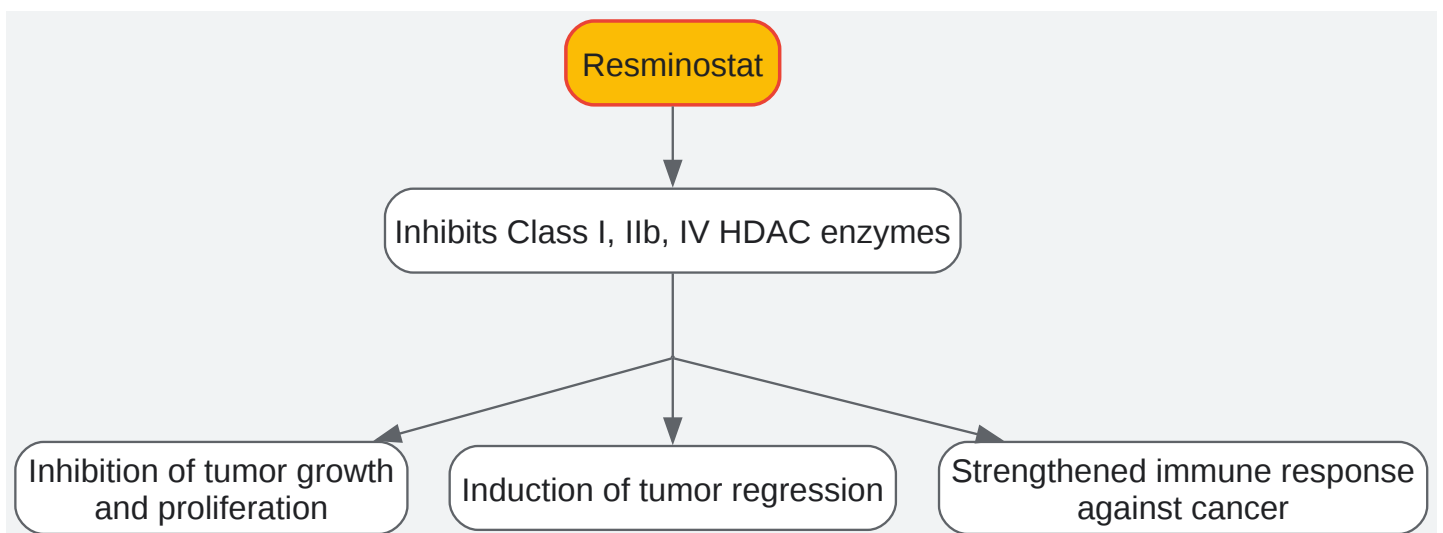
RESMAIN Trial Experimental Protocol

The data above was generated under the following experimental conditions, which are crucial for researchers to contextualize the results [1] [3]:

- **Study Design:** The RESMAIN study was a multi-center, double-blind, randomized, placebo-controlled pivotal trial, conducted across over 50 clinical centers in 11 European countries and Japan.
- **Patient Population:** The study included 201 adult patients with **advanced-stage CTCL** who had achieved disease control with prior systemic therapy.
- **Intervention:** Patients were randomized 1:1 to receive either oral **resminostat** or a placebo as maintenance treatment.
- **Primary Endpoint:** The primary goal was to determine whether maintenance treatment with **resminostat** prolongs **progression-free survival (PFS)**.
- **Key Secondary Endpoints:** These included prolonging the time to symptom worsening (specifically itching) and the time to next treatment (TTNT).
- **Crossover Design:** Patients who experienced disease progression while on the placebo arm were offered **resminostat** in an open-label treatment arm.

Mechanism of Action and Signaling Pathway

Resminostat (Kinselby) is an **orally administered histone deacetylase (HDAC) inhibitor**. It specifically targets class I, IIb, and IV HDAC enzymes [1]. The diagram below illustrates its proposed mechanism of action in cancer therapy.



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*Fig. 1: Proposed anti-cancer mechanisms of the HDAC inhibitor **resminostat**. By inhibiting histone deacetylases, **resminostat** alters gene expression, leading to multiple anti-tumor effects. [1]*

Summary for Researchers

- **Current Status:** The Marketing Authorisation Application (MAA) for **resminostat** is under review by the European Medicines Agency (EMA). Approval is expected around **mid-2025** [1].
- **Regulatory Designations:** **Resminostat** has received **Orphan Drug Designation** from the EMA (2023), the US FDA (2023), and SwissMedic (2024), underscoring its potential for a condition with high unmet medical need [1] [4].
- **Data Limitations:** The provided data is based on a press release from the company [1]. The full, peer-reviewed publication of the trial results would be necessary for an in-depth and critical analysis. The search results do not contain head-to-head data comparing **resminostat** with other HDAC inhibitors like vorinostat or romidepsin.

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References

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